

# A New Therapeutic Frontier: Synergistic Potential of UNC2025 and Venetoclax in Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | UNC2025   |           |
| Cat. No.:            | B10799184 | Get Quote |

#### For Immediate Release

A novel therapeutic strategy combining the MERTK/FLT3 inhibitor **UNC2025** with the BCL-2 inhibitor venetoclax presents a promising new avenue for the treatment of acute leukemia. While direct clinical data on this specific combination is not yet available, preclinical evidence with a similar MERTK/AXL inhibitor, ONO-7475, demonstrates potent synergy with venetoclax in acute myeloid leukemia (AML) models, suggesting a powerful new approach to overcoming drug resistance and enhancing therapeutic efficacy. This guide provides a comprehensive comparison of **UNC2025** and venetoclax, supported by experimental data, and explores the scientific rationale for their combined use.

# UNC2025: A Dual Inhibitor Targeting Key Survival Pathways

**UNC2025** is a potent, orally bioavailable small molecule that dually inhibits MERTK (Mer Tyrosine Kinase) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] MERTK is ectopically expressed in a significant percentage of acute lymphoblastic leukemias (ALL) and a vast majority of AML cases, making it a prime therapeutic target.[1] Inhibition of MERTK by **UNC2025** has been shown to disrupt downstream pro-survival signaling pathways, including STAT6, AKT, and ERK1/2, leading to apoptosis, reduced proliferation, and decreased colony formation in leukemia cells.[1][2]



### **Preclinical Efficacy of UNC2025 Monotherapy**

In preclinical studies, **UNC2025** has demonstrated significant anti-leukemic activity both in vitro and in vivo.

| Parameter                             | Cell Line/Model                      | Result                                                  | Reference |
|---------------------------------------|--------------------------------------|---------------------------------------------------------|-----------|
| MERTK Phosphorylation IC50            | 697 B-ALL cells                      | 2.7 nM                                                  | [3]       |
| FLT3 Phosphorylation IC50             | Molm-14 AML cells                    | 14 nM                                                   | [3]       |
| In Vitro Sensitivity<br>(Median IC50) | 261 primary leukemia patient samples | 2.38 μΜ                                                 | [1]       |
| In Vivo Efficacy                      | Patient-derived AML xenograft        | Induced disease<br>regression and<br>prolonged survival | [1][4]    |

# Venetoclax: A Cornerstone of Modern Leukemia Therapy

Venetoclax is a highly selective inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein. By binding to BCL-2, venetoclax liberates pro-apoptotic proteins, triggering programmed cell death in cancer cells. It has become a standard-of-care treatment for AML, particularly in older patients or those unfit for intensive chemotherapy, often used in combination with hypomethylating agents like azacitidine.

#### Clinical Efficacy of Venetoclax-Based Combinations

Clinical trials have firmly established the efficacy of venetoclax in combination with other agents for the treatment of AML.



| Treatment<br>Regimen        | Patient<br>Population                                 | Composite Complete Remission (CRc) Rate | Median Overall<br>Survival (OS)                                                 | Reference |
|-----------------------------|-------------------------------------------------------|-----------------------------------------|---------------------------------------------------------------------------------|-----------|
| Venetoclax +<br>Azacitidine | Newly diagnosed<br>AML (unfit for<br>intensive chemo) | 66.4%                                   | 14.7 months                                                                     | [5]       |
| Azacitidine alone           | Newly diagnosed<br>AML (unfit for<br>intensive chemo) | 28.3%                                   | 9.6 months                                                                      | [5]       |
| Venetoclax +<br>FLAG-IDA    | Newly diagnosed<br>AML                                | 95%                                     | Not reached (3-<br>year OS: 66%)                                                | [6]       |
| Venetoclax +<br>FLAG-IDA    | Relapsed/Refract<br>ory AML                           | 41%                                     | Not reached (3-<br>year OS for first<br>salvage with<br>wild-type TP53:<br>51%) | [6]       |

# The Synergistic Potential: Combining UNC2025 and Venetoclax

While direct experimental data for the **UNC2025**-venetoclax combination is pending, a study on the AXL/MERTK inhibitor ONO-7475 in combination with venetoclax in FLT3-ITD AML provides a strong rationale for this approach.[7][8][9][10] The study revealed that ONO-7475 synergizes with venetoclax to potently kill FLT3-mutant AML cells and can overcome resistance to venetoclax.[7][8][9][10] The combination was more effective at reducing leukemic burden and prolonging survival in mouse models than either drug alone.[9][10]

The proposed mechanism for this synergy lies in the distinct but complementary pathways targeted by the two drugs. Venetoclax directly induces apoptosis by inhibiting BCL-2, while **UNC2025** inhibits MERTK/FLT3 signaling, which is known to promote survival and mediate resistance to BCL-2 inhibitors through pathways involving proteins like MCL-1.[7][8]





UNC2025 and Venetoclax Signaling Pathways

Click to download full resolution via product page

Fig 1. Signaling pathways targeted by UNC2025 and venetoclax.

# **Experimental Protocols**



### **Western Blot for MERTK Signaling**

- Cell Treatment and Lysis: Leukemia cell lines (e.g., 697 B-ALL, Kasumi-1 AML) are treated with varying concentrations of UNC2025 or vehicle (DMSO) for one hour.[1][4] To stabilize phosphorylated proteins, a phosphatase inhibitor like pervanadate is added for the final minutes of incubation.[1][4] Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Immunoprecipitation (for MERTK): MERTK protein is immunoprecipitated from cell lysates using an anti-MERTK antibody.[3]
- SDS-PAGE and Western Blotting: Lysates or immunoprecipitated proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.[3] Membranes are blocked and then incubated with primary antibodies against phospho-MERTK, total MERTK, phospho-STAT6, phospho-AKT, phospho-ERK1/2, and their total protein counterparts.[1][2]
- Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used for quantification.[3]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. New England Journal of Medicine Publishes Positive Phase 3 Data of Venetoclax Combination in Acute Myeloid Leukemia (AML) Patients [prnewswire.com]
- 6. Long term results of venetoclax combined with FLAG-IDA induction and consolidation for newly diagnosed and relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. AXL/MERTK inhibitor ONO-7475 potently synergizes with venetoclax and overcomes venetoclax resistance to kill F LT 3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AXL/MERTK inhibitor ONO-7475 potently synergizes with venetoclax and overcomes venetoclax resistance to kill FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A New Therapeutic Frontier: Synergistic Potential of UNC2025 and Venetoclax in Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799184#unc2025-in-combination-with-venetoclax-for-leukemia]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com